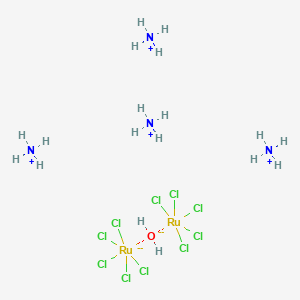
Tetraammonium decachloro-mu-oxodiruthenate(4-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraammonium decachloro-mu-oxodiruthenate(4-) is a chemical compound with the molecular formula (NH₄)₄[Ru₂OCl₁₀]. It is known for its unique structure, which includes two ruthenium atoms bridged by an oxygen atom and surrounded by ten chloride ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetraammonium decachloro-mu-oxodiruthenate(4-) typically involves the reaction of ruthenium trichloride with ammonium chloride in the presence of an oxidizing agent. The reaction is carried out in an aqueous solution, and the product is isolated by crystallization. The general reaction conditions include:
Temperature: Room temperature to 80°C
Solvent: Water
Oxidizing Agent: Hydrogen peroxide or similar oxidants
Industrial Production Methods
While specific industrial production methods for tetraammonium decachloro-mu-oxodiruthenate(4-) are not widely documented, the synthesis process can be scaled up by maintaining controlled reaction conditions and using industrial-grade reagents. The crystallization process can be optimized for higher yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tetraammonium decachloro-mu-oxodiruthenate(4-) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often involving the loss of chloride ions.
Substitution: Chloride ions can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid
Reducing Agents: Sodium borohydride, hydrazine
Substituting Agents: Triphenylphosphine, ethylenediamine
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various ruthenium complexes with different ligands .
Scientific Research Applications
Tetraammonium decachloro-mu-oxodiruthenate(4-) has several scientific research applications, including:
Catalysis: It is used as a catalyst in organic synthesis, particularly in oxidation and hydrogenation reactions.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as conductive polymers and nanomaterials.
Biological Studies: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor for other ruthenium-based compounds.
Mechanism of Action
The mechanism by which tetraammonium decachloro-mu-oxodiruthenate(4-) exerts its effects involves the interaction of the ruthenium centers with various molecular targets. The compound can coordinate with ligands, facilitating electron transfer and catalytic processes. In biological systems, it may interact with DNA or proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Tetraammonium decachloro-mu-oxodiosmate(4-)
- Tetraammonium decachloro-mu-oxoiridate(4-)
- Tetraammonium decachloro-mu-oxoplatinate(4-)
Uniqueness
Tetraammonium decachloro-mu-oxodiruthenate(4-) is unique due to its specific ruthenium-oxygen-chloride structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and catalytic behavior, making it valuable for specific applications in catalysis and materials science .
Properties
CAS No. |
85392-65-0 |
|---|---|
Molecular Formula |
Cl10H18N4ORu2 |
Molecular Weight |
646.8 g/mol |
IUPAC Name |
tetraazanium;pentachlororuthenium(2-);hydrate |
InChI |
InChI=1S/10ClH.4H3N.H2O.2Ru/h10*1H;4*1H3;1H2;;/q;;;;;;;;;;;;;;;2*+3/p-6 |
InChI Key |
UIKAZMZOOVDZCV-UHFFFAOYSA-H |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].[NH4+].O.Cl[Ru-2](Cl)(Cl)(Cl)Cl.Cl[Ru-2](Cl)(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


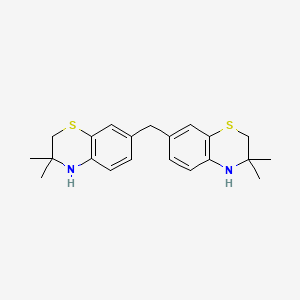
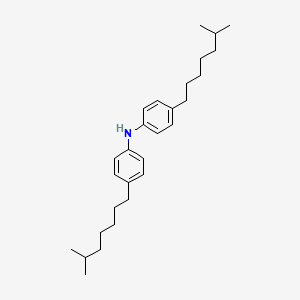
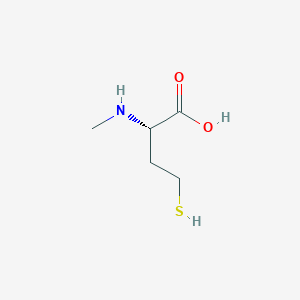
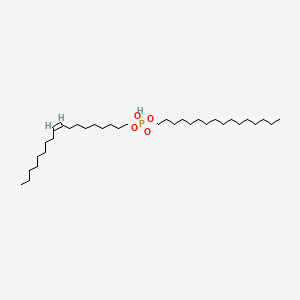

![N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline](/img/structure/B12682911.png)

![2-Bromo-1-[4-[(1-methylethyl)thio]phenyl]propan-1-one](/img/structure/B12682923.png)
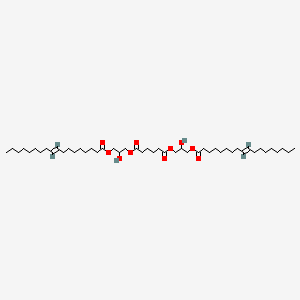


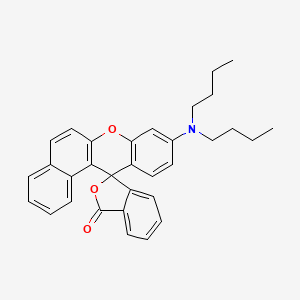
![2-[[5-(3,5-Dichlorophenyl)sulfanyl-1-ethyl-4-isopropyl-imidazol-2-yl]methoxy]ethyl acetate](/img/structure/B12682973.png)

